DNA Intercalation: Linear vs. Angular Isomer
The linearly fused 1,3-dihydroxy-12H-benzo[b]xanthen-12-one exhibits significantly higher DNA-binding affinity than its angularly fused isomer 9,11-dihydroxy-12H-benzo[a]xanthen-12-one. Both compounds intercalate with calf thymus DNA, but the linear geometry enables stronger π-stacking interactions [1].
| Evidence Dimension | DNA-binding affinity (binding constant K) |
|---|---|
| Target Compound Data | Higher binding affinity (quantified by binding constant values) |
| Comparator Or Baseline | 9,11-dihydroxy-12H-benzo[a]xanthen-12-one (angular isomer) |
| Quantified Difference | Binding affinity of linear isomer exceeds angular isomer by >1.8-fold (relative to binding constant values) |
| Conditions | Calf thymus DNA, absorption/fluorescence spectroscopy, viscosity measurements |
Why This Matters
Procurement of the benzo[b] (linear) scaffold over the benzo[a] (angular) isomer is critical for applications requiring maximal DNA intercalation, such as designing DNA-targeted therapeutics or probes.
- [1] Wang HF, Shen R, Jia L, Wu JC, Tang N. Cytotoxic activity and DNA-binding investigations of two benzoxanthone derivatives. Chem Pharm Bull. 2009;57(8):808-13. doi:10.1248/cpb.57.808 View Source
